Lenampicillin - 86273-18-9

Lenampicillin

Catalog Number: EVT-272979
CAS Number: 86273-18-9
Molecular Formula: C21H23N3O7S
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lenampicillin is a prodrug of ampicillin, designed to enhance oral absorption. [, , , , , , ] It belongs to the penicillin group of β-lactam antibiotics. [, ] Lenampicillin itself is inactive, but it is rapidly hydrolyzed to ampicillin in vivo, which is responsible for its antimicrobial activity. [, , ]

Future Directions
  • Further exploration of Lenampicillin's interaction with drug transporters: More detailed investigation into the interaction of Lenampicillin and its metabolites with efflux and influx transporters in the intestine could provide a deeper understanding of its absorption kinetics and potentially lead to more effective prodrug designs. []
  • Investigating the potential of Lenampicillin as a tool to study carboxymethylenebutenolidase: Considering the recent discovery of human carboxymethylenebutenolidase (CMBL) as the primary enzyme responsible for Lenampicillin's bioactivation, further research could explore its utility as a tool to study CMBL function and its role in drug metabolism. []

Ampicillin

Compound Description: Ampicillin is a β-lactam antibiotic belonging to the aminopenicillin class. It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death. Ampicillin is commonly used to treat various bacterial infections. [, , , , , , , , , , ]

Relevance: Ampicillin is the active metabolite of Lenampicillin. Lenampicillin itself is a prodrug, meaning it is inactive until metabolized in the body into Ampicillin. After oral administration, Lenampicillin is rapidly hydrolyzed to Ampicillin, which is responsible for its antimicrobial activity. Lenampicillin was developed to improve the oral absorption of Ampicillin. [, , , , , , , , , , ]

Bacampicillin

Compound Description: Bacampicillin is another prodrug of Ampicillin. Similar to Lenampicillin, it exhibits improved oral bioavailability compared to Ampicillin. [, , , ]

Relevance: Bacampicillin and Lenampicillin are both ester prodrugs of Ampicillin, designed to enhance its oral absorption. They are structurally related, differing in the esterifying group attached to the Ampicillin molecule. Both compounds are discussed in the context of comparing their pharmacokinetic properties and efficacy to Ampicillin. [, , , ]

Amoxicillin

Compound Description: Amoxicillin is a β-lactam antibiotic closely related to Ampicillin. It shares a similar mechanism of action, inhibiting bacterial cell wall synthesis, and is used to treat a variety of bacterial infections. [, , , , ]

Relevance: Amoxicillin serves as a control drug in several studies investigating the pharmacokinetics and efficacy of Lenampicillin. While structurally similar to Ampicillin and Lenampicillin, Amoxicillin possesses a different substituent on the penicillin nucleus, influencing its pharmacological properties. These studies compare the absorption, distribution, metabolism, and excretion (ADME) profiles of Lenampicillin and Amoxicillin to assess the potential advantages of the prodrug. [, , , , ]

Talampicillin

Compound Description: Talampicillin is another prodrug of Ampicillin that improves oral absorption and bioavailability compared to Ampicillin. []

Relevance: Similar to Bacampicillin, Talampicillin is an ester prodrug of Ampicillin, aiming to enhance its oral absorption. The research compares the efficacy, safety, and clinical utility of Lenampicillin and Talampicillin in treating oral infections, highlighting the significance of prodrug design for optimizing therapeutic outcomes. []

Pivampicillin

Compound Description: Pivampicillin, an ester prodrug of Ampicillin, is designed for enhanced oral bioavailability compared to Ampicillin. []

Relevance: Pivampicillin and Lenampicillin are both prodrugs of Ampicillin, specifically ester derivatives. They are discussed in a study comparing the luminal degradation rates of various orally effective prodrugs. The research emphasizes the importance of understanding both membrane permeability and luminal stability when developing effective oral prodrugs. []

Valacyclovir

Compound Description: Valacyclovir is a prodrug of acyclovir, an antiviral drug. Valacyclovir exhibits improved oral bioavailability compared to acyclovir. []

Relevance: Although structurally unrelated to Lenampicillin, Valacyclovir is included in a study discussing the kinetic assessment of prodrug luminal degradation. This comparison highlights the broad applicability of prodrug strategies to enhance the pharmacokinetic properties of drugs across different therapeutic classes. []

Faropenem Medoxomil

Compound Description: Faropenem medoxomil is a prodrug of faropenem, a β-lactam antibiotic. It is hydrolyzed to its active form, faropenem, in the body. []

Relevance: This study investigated enzymes responsible for activating certain prodrugs, including Lenampicillin and Faropenem medoxomil. The research identifies Carboxymethylenebutenolidase (CMBL) as a key enzyme involved in hydrolyzing both prodrugs to their active metabolites. []

2-Aminobenzylpenicilloic acid (ABPA) and 5S-Penicilloic acid isomer (5S-ABPA)

Compound Description: ABPA and 5S-ABPA are metabolites of Ampicillin. They are formed during the breakdown of Ampicillin in the body. []

Cefaclor and Cefalexin

Compound Description: Cefaclor and Cefalexin belong to the cephalosporin class of β-lactam antibiotics. They are used to treat various bacterial infections. []

Relevance: While not directly related to Lenampicillin in structure or mechanism, Cefaclor and Cefalexin are mentioned in a study investigating trends in antimicrobial agent use. This study provides context for the use of different antibiotics, including penicillin derivatives like Lenampicillin, in dental practice. []

Source and Classification

Lenampicillin is classified as a beta-lactam antibiotic. It is synthesized from natural penicillins, which are derived from the Penicillium fungi. This compound falls under the category of aminopenicillins, which are characterized by their amino group that enhances their activity against specific bacterial pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenampicillin typically involves several key steps:

  1. Starting Materials: The synthesis begins with 6-aminopenicillanic acid, which serves as the core structure.
  2. Acylation: The amino group on the penicillin nucleus is acylated using appropriate acylating agents to introduce various side chains that enhance antibacterial activity.
  3. Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate Lenampicillin from unreacted materials and by-products.

Recent studies highlight methods such as High-Performance Liquid Chromatography (HPLC) for quantitative analysis, ensuring high purity levels and accurate dosage formulations .

Molecular Structure Analysis

Structure and Data

Lenampicillin has a molecular formula of C16_{16}H19_{19}N3_{3}O4_{4}S. Its structure features:

  • A beta-lactam ring, which is crucial for its antibacterial action.
  • An amino group that increases its solubility and activity against a wider range of bacteria.
  • A thiazolidine ring fused to the beta-lactam.

The three-dimensional conformation of Lenampicillin can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its spatial arrangement and interactions with bacterial enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Lenampicillin participates in various chemical reactions characteristic of beta-lactam antibiotics:

  1. Hydrolysis: The beta-lactam ring can undergo hydrolysis in the presence of water or beta-lactamase enzymes, leading to loss of antibacterial activity.
  2. Acylation Reactions: The amino group can react with different acylating agents to modify the antibiotic's spectrum of activity.
  3. Degradation Pathways: Studies have shown that environmental factors such as pH and temperature significantly affect the stability and degradation pathways of Lenampicillin .
Mechanism of Action

Process and Data

Lenampicillin exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to:

  • Disruption of cell wall integrity.
  • Cell lysis due to osmotic pressure changes.
  • Ultimately, bacterial death.

The effectiveness of Lenampicillin against specific pathogens can vary based on their susceptibility profiles and the presence of resistance mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenampicillin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 353.4 g/mol.
  • Solubility: It is soluble in water and methanol, which facilitates its use in various formulations.
  • Stability: The compound is relatively stable under acidic conditions but can degrade in alkaline environments.

Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are utilized to analyze these properties further .

Applications

Scientific Uses

Lenampicillin is primarily used in clinical settings for treating infections caused by susceptible bacteria, including:

  • Respiratory tract infections.
  • Urinary tract infections.
  • Skin infections.

Additionally, research continues into its efficacy against resistant strains, exploring potential modifications to enhance its antibacterial spectrum further. Lenampicillin's role in combination therapies is also being investigated to improve treatment outcomes against multi-drug resistant organisms .

Pharmacological Foundations of Lenampicillin

Mechanism of Action as a Beta-Lactam Antibiotic

Lenampicillin is an ester prodrug of ampicillin designed to enhance oral bioavailability while retaining the core beta-lactam pharmacophore essential for antibacterial activity. Following oral administration, the ester moiety undergoes rapid enzymatic hydrolysis by esterases in the intestinal wall and bloodstream, releasing bioactive ampicillin [3] [6]. The liberated ampicillin molecule exerts its antibacterial effects through irreversible acylation of penicillin-binding proteins (PBPs), a family of bacterial enzymes critical for the final stages of peptidoglycan biosynthesis. This covalent binding disrupts the transpeptidation reaction necessary for cross-linking peptide chains within the bacterial cell wall, compromising its structural integrity [1] [7]. As a consequence of this primary mechanism, lenampicillin (via its active metabolite ampicillin) exhibits time-dependent bactericidal activity, with efficacy correlating strongly with the duration of time that free drug concentrations remain above the minimum inhibitory concentration (MIC) for the target pathogen [7].

The molecular structure of ampicillin features the fundamental beta-lactam ring fused to a thiazolidine ring, conferring specific binding affinity for PBPs. Crucially, the addition of an amino group (-NH₂) to the benzyl side chain of penicillin G transforms the spectrum of activity, enabling effective interaction with the PBPs of many Gram-negative species, such as Escherichia coli and Haemophilus influenzae, while maintaining potency against key Gram-positive pathogens like Streptococcus pneumoniae and non-penicillinase-producing Staphylococcus aureus [4] [7]. This structural modification underpins the broader spectrum of lenampicillin compared to natural penicillins.

Table 1: Core Structural Features of Lenampicillin and Relationship to Function

Structural ComponentChemical PropertyFunctional Role
Beta-lactam ringHighly reactive strained 4-membered ringIrreversible acylation of PBPs' active site serine residue
Ester moiety (Prodrug component)Hydrolyzable linkageEnhances lipophilidity and oral absorption
Amino group on benzyl side chainHydrophilic functional groupExpands spectrum to include key Gram-negative pathogens
Thiazolidine ringSaturated heterocyclic ringStabilizes beta-lactam structure and influences PBP binding affinity

Penicillin-Binding Protein (PBP) Inhibition Dynamics

The inhibition of PBPs by lenampicillin (via ampicillin) is a complex process governed by molecular recognition and catalytic kinetics. High-resolution X-ray crystallography (≤ 2 Å resolution) of PBPs bound to beta-lactam inhibitors reveals intricate binding modes where the beta-lactam ring mimics the D-alanyl-D-alanine terminus of the peptidoglycan stem peptide substrate [1] [8]. Molecular dynamics simulations demonstrate that ampicillin accesses the active site of susceptible PBPs, where its highly reactive beta-lactam ring undergoes nucleophilic attack by the conserved catalytic serine residue (e.g., Ser403 in Staphylococcus aureus PBP2a) [8]. This forms a stable acyl-enzyme complex, effectively blocking the enzyme's ability to cross-link peptidoglycan strands [1] [7].

The affinity and inhibition kinetics vary significantly between different PBP isoforms and bacterial species. Ampicillin exhibits high affinity for essential PBPs like PBP1B in Streptococcus pneumoniae, forming stable complexes that efficiently block cell wall synthesis. Structural studies show that upon binding, key active site residues undergo conformational changes, including movement of the β3-β4 loop and restructuring of the α9 and α10 helices, effectively opening the active site and facilitating stable covalent bond formation [1] [8]. Crucially, unlike newer anti-MRSA beta-lactams (e.g., ceftaroline), ampicillin (the active moiety of lenampicillin) does not effectively bind or modulate the allosteric site of PBP2a, explaining its lack of activity against methicillin-resistant Staphylococcus aureus (MRSA) [8]. The inhibition is functionally irreversible under physiological conditions, leading to the termination of cell wall assembly and ultimately bacterial cell lysis, particularly in rapidly dividing cells.

Table 2: PBP Inhibition Profile of Ampicillin (Active Moiety of Lenampicillin)

Bacterial SpeciesPrimary PBP Target(s)Binding Affinity (Relative)Conformational Change Induced
Streptococcus pneumoniaePBP1B, PBP2A, PBP2XHigh (Irreversible acylation)Restructuring of α9 helix; β3-β4 loop displacement
Escherichia coliPBP1A, PBP1B, PBP3Moderate to HighActive site opening; minor loop adjustments
Haemophilus influenzaePBP3, PBP4ModeratePartial active site opening
Methicillin-Resistant Staphylococcus aureus (MRSA)PBP2a (Weak binding)Very LowMinimal; no allosteric modulation

Bactericidal Activity Against Gram-Positive and Gram-Negative Pathogens

Lenampicillin, through its active metabolite ampicillin, exerts bactericidal effects against a clinically significant spectrum of both Gram-positive and Gram-negative pathogens. Its efficacy stems from its ability to penetrate bacterial cell envelopes and inhibit essential PBPs in susceptible organisms. Against Gram-positive bacteria, characterized by a thick outer peptidoglycan layer but lacking an outer membrane, ampicillin readily accesses its PBP targets. It demonstrates potent activity against key pathogens including Streptococcus pneumoniae (MIC range: 0.03–0.06 mg/L), Streptococcus pyogenes (Group A Strep), Streptococcus agalactiae (Group B Strep), and most Enterococcus faecalis strains (not inherently resistant) [5] [7]. Notably, its activity against Listeria monocytogenes (MIC typically ≤0.5 mg/L) is particularly important clinically, making it a first-line agent for listeriosis [7].

Activity against Gram-negative pathogens is facilitated by the amino group on ampicillin's side chain, enhancing penetration through the hydrophilic porin channels in their outer membrane. This results in clinically useful activity against several Enterobacteriaceae, including susceptible strains of Escherichia coli (MIC ≈ 4 mg/L), Proteus mirabilis, and Salmonella species (including Salmonella typhi) [4] [7]. Furthermore, ampicillin remains a key agent for Haemophilus influenzae (MIC ≈ 0.25 mg/L), although resistance mediated by beta-lactamase production is increasingly common [7]. However, its spectrum does not extend to organisms with intrinsic resistance mechanisms like Pseudomonas aeruginosa (due to impermeable outer membrane and efflux pumps), Klebsiella pneumoniae (frequently produces beta-lactamases), or Enterobacter species (often possess chromosomal AmpC beta-lactamases) [4] [5] [7].

The bactericidal kinetics of ampicillin are characterized by rapid initial killing of susceptible populations, particularly during active cell division and growth phases. This correlates directly with the inhibition of cell wall synthesis during cell division. The minimum bactericidal concentrations (MBCs) are typically within 2-4 fold of the MIC values, confirming its predominantly bactericidal nature [7]. However, tolerance (MBC >> MIC) can occur in some species or strains, such as certain enterococci, where reduced bactericidal activity is observed despite inhibitory concentrations being achieved.

Table 3: Spectrum of Bactericidal Activity of Ampicillin (Active Moiety)

Pathogen CategoryKey Susceptible PathogensTypical MIC Range (mg/L)Primary Resistance Mechanisms
Gram-Positive CocciStreptococcus pneumoniae (Pen-S)0.03–0.06Altered PBPs (e.g., PBP2b, PBP2x)
Streptococcus pyogenes (Group A)≤0.03Rare (Intrinsic susceptibility)
Enterococcus faecalis (some strains)1–4Intrinsic low-level resistance; Beta-lactamases rare
Gram-Positive RodsListeria monocytogenes0.25–0.5Intrinsic resistance absent
Gram-Negative BacilliHaemophilus influenzae (Non-BL prod.)0.25–1TEM-1 Beta-lactamase; Altered PBPs
Escherichia coli (Susceptible)2–8Plasmid-mediated TEM, SHV beta-lactamases
Proteus mirabilis (Susceptible)1–4Chromosomal beta-lactamases; Porin loss
Salmonella enterica serovars0.5–2Plasmid-mediated ESBLs/AmpC; Efflux
Key Resistant PathogensStaphylococcus aureus (MRSA)>16Acquisition of mecA (PBP2a)
Klebsiella pneumoniae>16SHV/TEM/CTX-M ESBLs; Carbapenemases
Pseudomonas aeruginosa>16Impermeable OM; Efflux pumps; Beta-lactamases

Comparative Efficacy to Parent Compound Ampicillin

Lenampicillin was designed specifically to overcome the limited oral bioavailability of its parent compound, ampicillin. While ampicillin itself suffers from incomplete and variable absorption after oral administration (typically ~30-50%), the esterification creating lenampicillin significantly enhances its lipophilicity and absorption across the gastrointestinal mucosa. Pharmacokinetic studies in healthy volunteers demonstrate this advantage unequivocally: a single 400 mg oral dose of lenampicillin yields a mean peak serum ampicillin concentration (C~max~) of 6.5 µg/mL achieved at approximately 0.70 hours (T~max~) [3]. In stark contrast, an equimolar oral dose of ampicillin yields a significantly lower C~max~ of only 2.9 µg/mL at a comparable T~max~ of 0.87 hours [3]. This represents a more than twofold increase in systemic ampicillin exposure following lenampicillin administration compared to oral ampicillin itself.

The enhanced bioavailability directly translates into potentially superior pharmacodynamic target attainment against pathogens with higher MIC values within ampicillin's susceptibility range. Higher and earlier peak concentrations (C~max~) and a greater area under the concentration-time curve (AUC) increase the likelihood that the time above the MIC (T>MIC) will be sufficient for bactericidal efficacy against moderately susceptible organisms [3] [6]. Clinical comparative studies in infections like oral infections support equivalent or potentially superior clinical effectiveness rates (approximately 77-84% for lenampicillin vs. 79-83% for talampicillin, another ampicillin prodrug) when administered at equivalent doses, reflecting this improved pharmacokinetic profile [10].

Furthermore, the prodrug modification itself does not alter the intrinsic antibacterial spectrum of the liberated ampicillin. Therefore, lenampicillin is active against the same range of pathogens as parenteral or oral ampicillin, including Gram-positive organisms like streptococci and susceptible enterococci, and Gram-negative organisms like non-beta-lactamase-producing strains of H. influenzae, E. coli, P. mirabilis, and Salmonella spp. [4] [7]. Its efficacy against these pathogens is pharmacokinetically enhanced rather than pharmacodynamically altered. The serum bactericidal titers achieved after lenampicillin dosing correlate with the higher ampicillin concentrations, potentially enhancing efficacy in bloodstream infections or deep-seated infections requiring good tissue penetration [3]. However, it remains inactive against beta-lactamase-producing bacteria, as the active moiety ampicillin is equally susceptible to enzymatic hydrolysis as the parent compound.

Table 4: Key Pharmacokinetic/Pharmacodynamic Parameters: Lenampicillin vs. Ampicillin (Oral)

ParameterLenampicillin (400 mg oral)Ampicillin (Equimolar oral dose)Clinical Significance
C~max~ (µg/mL)6.52.9Higher peak concentrations enhance activity against pathogens with MICs 1-4 mg/L
T~max~ (hours)0.700.87Slightly faster attainment of peak levels
AUC (µg·h/mL)Significantly Higher (~2x)LowerGreater overall systemic exposure; Higher probability of achieving T>MIC target
Time > MIC (for MIC=2 mg/L)Substantially LongerShorter DurationIncreased likelihood of sustained bactericidal effect
Bioavailability~80% (Estimated)~30-50%More reliable absorption; Reduced inter-individual variability
Spectrum of ActivityIdentical to AmpicillinIdenticalNo intrinsic expansion of antimicrobial spectrum; Enhanced PK enables better target attainment against susceptible pathogens

Properties

CAS Number

86273-18-9

Product Name

Lenampicillin

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C21H23N3O7S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1

InChI Key

ZKUKMWMSYCIYRD-ZXFNITATSA-N

SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C

Solubility

Soluble in DMSO

Synonyms

KBT 1585
KBT-1585
lenampicillin

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.